molecular formula C7H4ClNS B019369 3-Chloro-1,2-benzisothiazole CAS No. 7716-66-7

3-Chloro-1,2-benzisothiazole

Cat. No.: B019369
CAS No.: 7716-66-7
M. Wt: 169.63 g/mol
InChI Key: BCPVKLRBQLRWDQ-UHFFFAOYSA-N
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Description

3-Chloro-1,2-benzisothiazole is a chemical compound with the molecular formula C7H4ClNS. It is characterized by the presence of chlorine and benzisothiazole functional groups. This compound is known for its diverse applications in various industries, including pharmaceuticals, agrochemicals, and dyes. It is a pale yellow solid that exhibits antimicrobial and antifungal properties, making it valuable in the formulation of biocides and preservatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1,2-benzisothiazole can be synthesized from 1,2-benzisothiazol-3(2H)-one. One method involves the reaction of 1,2-benzisothiazol-3(2H)-one with phosphorus oxychloride or phosgene under specific conditions. Another method uses bi(trichloromethyl) carbonate as a reagent in the presence of an organic amine catalyst at temperatures ranging from 50 to 150°C .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,2-benzisothiazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts with nucleophiles to give products that arise from the fission of the thiazole ring. For example, sodium cyanide in aqueous acetone produces a mixture of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-benzisothiazole involves nucleophilic attack at either the sulfur or chlorine atoms. This leads to the fission of the thiazole ring and the formation of various products depending on the nucleophile and reaction conditions. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Comparison with Similar Compounds

3-Chloro-1,2-benzisothiazole can be compared with other benzisothiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

3-chloro-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVKLRBQLRWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344599
Record name 3-Chloro-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7716-66-7
Record name 3-Chloro-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7716-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,2-benzisothiazole-3(2H)-one (Example 1, 818 g, 5.414 moles) and POCl3 (1114 g, 7.26 moles) was heated to 120° over about two hours. HCl evolution began at about 70°. Heat was continued at 120° for another 1.5 hours. The hot solution was poured into 8 liter of H2O at 25°. The temperature was not allowed to exceed 50°. After 30 minutes, the mixture was cooled to 25° (ice addition) and extracted with methylene chloride (4 liter). A dark oil was obtained by evaporation of the methylene chloride in vacuo. This oil was extracted with Skelly B (3×1 liter and 2×500 mL). The turbid extract was treated with Darco G-60 (30 g) and Celite A-545 (20 g) before filtering. The filtrate was evaporated in vacuo to give 743.9 g, 81%, of a yellow oil which readily crystallized. Distillation of the oil at reduced pressure gave 707 g, 77%, b.p. 80°-85° at 0.75 Torr., of colorless distillate which readily crystallized, m.p. 39°-41°.
Quantity
818 g
Type
reactant
Reaction Step One
Name
Quantity
1114 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 33.4 g (0.2 mol) of 2-(methylthio)benzaldehyde oxime was added under nitrogen atmosphere. 25.2 g (0.21 mol) Of thionyl chloride was added dropwise thereto while stirring at a temperature of from -10° to -15° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, 15.6 g (0.22 mol) of chlorine was continuously blown into the reaction mixture while stirring at a temperature of from 70° to 80° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the solvent was distilled off to give 33.1 g of 3-chloro-1,2-benzisothiazole.
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 33.4 g (0.2 mol) of 2-(methylthio)benzaldehyde oxime was added under nitrogen atmosphere. 25.2 g (0.21 mol) Of thionyl chloride was added dropwise thereto while stirring at a temperature of from -10° to -15° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, 15.6 g (0.22 mol) of chlorine was continuously blown into the reaction mixture containing 1,2-benzisothiazole while stirring at a temperature of from 70° to 80° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the reaction mixture was subjected to distilling off of the solvent and then to distillation under reduced pressure to give 32.6 g of 3-chloro-1,2-benzisothiazole. The yield was 96% to the 2-(methylthio)benzaldehyde oxime.
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 27.0 g (0.2 mol) of 1,2-benzisothiazole was added under nitrogen atmosphere. 32.4 g (0.22 mol) Of sulfuryl chloride was added dropwise thereto while stirring at a temperature of from 70° to 80° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the reaction mixture was subjected to distilling off of the solvent and then to distillation under reduced pressure to give 32.5 g of 3-chloro-1,2-benzisothiazole (boiling point: 116° to 118° C./5 mm Hg, melting point: 38° to 40° C.). The yield was 96% to the 1,2-benzisothiazole.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A 1 L four-neck flask equipped with a stirrer, a thermometer and a condenser tube was charged with 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of N,N-dimethylformamide and 100.0 g of chlorobenzene. While stirring, 71.4 g (0.6 mol) of thionyl chloride was added dropwise thereto over 1 hour at 70° to 80° C., and the mixture was reacted at the same temperature for 8 hours. After terminating the reaction, the liquid reaction mixture was concentrated, and a crude product obtained was distillated under reduced pressure of 0.93 kPa at 128° C. to give 75.1 g (0.45 mol) of 3-chloro-1,2-benzisothiazole. The yield based on the 1,2-benzisothiazol-3-one was 90%.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1,2-benzisothiazole
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Reactant of Route 6
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